Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is an organic compound with the molecular formula C10H10N2O2S2. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties , suggesting potential targets could be various cancer cell lines.
Mode of Action
It’s known that similar compounds can prevent the proliferation of tested cancer cells . They can induce apoptotic cell death in cancer cells and block the cell cycle at the sub-G1 phase .
Biochemical Pathways
Similar compounds have been shown to interact with the vegfr-2 pathway , which plays a crucial role in angiogenesis and is often targeted in cancer therapies.
Result of Action
Similar compounds have shown significant cytotoxic effects against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone typically involves the reaction of benzyl chloride with 4-methyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as hydrogen peroxide or sodium periodate to form the sulfone derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and thioethers.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazolidines: Saturated five-membered rings with sulfur and nitrogen, used in medicinal chemistry for their pharmacological properties.
1,3,4-Thiadiazoles: Compounds with a similar ring structure but different substitution patterns, exhibiting various biological activities.
Uniqueness
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and sulfone groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Structure:
this compound contains a thiadiazole ring, which is known for its diverse biological activities. The presence of the sulfone group enhances its reactivity and potential interactions with biological targets.
Molecular Formula: C₉H₉N₃O₂S₂
Molecular Weight: 227.31 g/mol
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit notable inhibitory effects against various bacterial strains.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 3.125 | Staphylococcus aureus |
6.25 | Escherichia coli | |
3.125 | Candida albicans |
Research indicates that the compound's structure contributes to its efficacy against these pathogens, with the thiadiazole ring playing a crucial role in enhancing antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing the thiadiazole scaffold have shown promising results in inhibiting cancer cell proliferation.
Study | Cell Line | IC₅₀ (µM) |
---|---|---|
In vitro study on cancer cells | HeLa (cervical cancer) | 12.5 |
MCF-7 (breast cancer) | 15.0 |
In these studies, the compound demonstrated significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, this compound exhibits various other biological activities:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
- Antidiabetic Activity: Some derivatives have been reported to lower blood glucose levels in diabetic models, suggesting a possible role in diabetes management .
Case Studies and Research Findings
- Antimicrobial Efficacy Study: A recent study highlighted the effectiveness of this compound against Staphylococcus epidermidis, with an MIC value comparable to standard antibiotics. The study emphasized structure–activity relationships (SAR) that correlate specific substitutions on the thiadiazole ring with enhanced bioactivity .
- Cytotoxicity Assay: In another investigation assessing the compound's anticancer properties, it was found to induce apoptosis in HeLa cells through mitochondrial pathway activation. This study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
Properties
IUPAC Name |
5-benzylsulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUTNCNNZDITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.